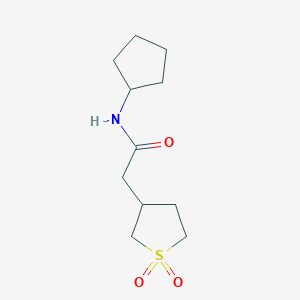
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as CTDP-1, is a novel compound that has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathway. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have antioxidant and anti-inflammatory effects. It also has been shown to improve mitochondrial function and inhibit the production of reactive oxygen species (ROS). N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a protective effect on neurons and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of interest is the potential therapeutic effects of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide in other neurological diseases, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of more potent derivatives of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide that may have improved therapeutic effects. Finally, research on the mechanism of action of N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide may provide insights into the regulation of oxidative stress and inflammation in various diseases.
Conclusion:
In conclusion, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a novel compound that has shown promising results in scientific research applications. Its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease make it an exciting area of research. Further studies on the mechanism of action and future directions for research may provide valuable insights into the development of new therapies for various diseases.
Méthodes De Synthèse
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is synthesized from cyclopentanone, thiourea, and acetic anhydride. The reaction takes place in the presence of a catalyst and yields N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide as a white solid. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
Nom du produit |
N-cyclopentyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide |
|---|---|
Formule moléculaire |
C11H19NO3S |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C11H19NO3S/c13-11(12-10-3-1-2-4-10)7-9-5-6-16(14,15)8-9/h9-10H,1-8H2,(H,12,13) |
Clé InChI |
QGLSGXWZQQFLJG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2CCS(=O)(=O)C2 |
SMILES canonique |
C1CCC(C1)NC(=O)CC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


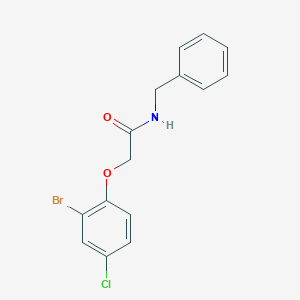
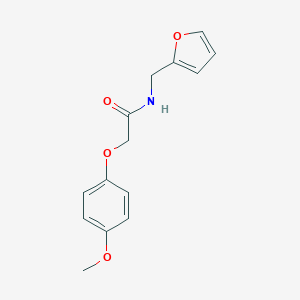
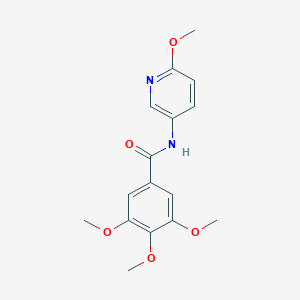
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
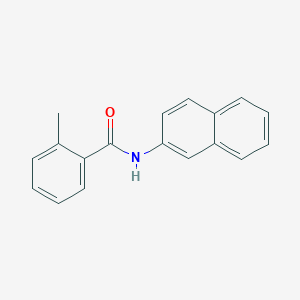
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)